4'-Chloro-2'-fluoroacetanilide
Description
Overview of the Chemical Compound's Significance in Research
The primary significance of 4'-Chloro-2'-fluoroacetanilide in academic and industrial research lies in its function as a key building block for more complex molecules. chemimpex.com Its unique substitution pattern allows for the strategic modification of chemical structures to enhance the efficacy and properties of the final products. chemimpex.com
The research applications of this compound are diverse and span several key areas:
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Researchers utilize this compound in the development of new analgesic (pain-relieving) and anti-inflammatory drugs. chemimpex.comchemimpex.com Its structure is incorporated into larger molecules to modulate their pharmacological profiles. chemimpex.com
Agricultural Chemicals: In the agrochemical sector, this compound is used in the formulation of herbicides and pesticides. Its integration into active ingredients helps in targeting specific plant growth processes or pests, contributing to crop protection. chemimpex.comchemimpex.com
Material Science: The compound is explored for its utility in creating advanced polymers and coatings. The presence of halogen atoms can impart desirable properties such as improved durability and resistance to environmental factors. chemimpex.comchemimpex.com
Biochemical and Analytical Research: In laboratory settings, it is employed in studies related to enzyme inhibition and receptor binding, aiding researchers in understanding biological pathways. chemimpex.com Furthermore, it is utilized as a standard reference material in chromatographic techniques for quality control and accurate measurements in chemical analysis. chemimpex.com
Below is a table summarizing the key properties of this compound.
| Property | Data |
| CAS Number | 59280-70-5 chemimpex.com |
| Molecular Formula | C₈H₇ClFNO chemimpex.com |
| Molecular Weight | 187.6 g/mol chemimpex.com |
| Appearance | White to light yellow to light red powder to crystal chemimpex.com |
| Melting Point | 155 - 159 °C chemimpex.com |
| Synonyms | 2'-Fluoro-4'-chloroacetanilide chemimpex.comtcichemicals.com |
Historical Context of this compound Studies
While this compound is a recognized compound in chemical catalogs and research applications, a detailed historical account of its initial synthesis and discovery is not extensively documented in readily available literature. However, its development can be understood within the broader context of advances in organic synthesis, particularly in the areas of halogenation and aniline (B41778) derivatization.
The synthesis of such acetanilides generally involves the acylation of a corresponding aniline precursor. For instance, the preparation of related compounds often utilizes methods like the acetylation of a substituted aniline (in this case, 4-chloro-2-fluoroaniline) with reagents like acetic anhydride (B1165640) or acetyl chloride. The synthesis of the aniline precursor itself can be a multi-step process, sometimes involving nitration and subsequent reduction, followed by halogenation reactions like the Schiemann reaction to introduce fluorine. researchgate.net The study of such synthetic routes for various substituted anilines and phenols has been a subject of chemical research for many decades. royalholloway.ac.uk
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound continues to revolve around its utility as a synthetic intermediate. chemimpex.comchemimpex.com Modern research focuses on leveraging its unique electronic and structural properties to design novel molecules with highly specific functions.
Detailed Research Focus Areas:
Medicinal Chemistry: The compound is a valuable starting material for creating libraries of new chemical entities to be tested for biological activity. The development of derivatives has been explored for their potential as inhibitors in treating diseases.
Agrochemicals: Ongoing research aims to develop next-generation herbicides and pesticides that are more effective and have improved environmental profiles. This compound serves as a scaffold in the synthesis of these new active ingredients. chemimpex.com
Polymer Science: In material science, there is a continuous drive to create new polymers with enhanced thermal stability, mechanical strength, and other specialized properties. Research in this area includes incorporating halogenated compounds like this compound into polymer backbones. tue.nl
Future directions for research involving this compound are likely to be extensions of its current applications. The demand for new, effective drugs and safer, more efficient agrochemicals will continue to drive its use in synthetic chemistry. Furthermore, its potential role in the synthesis of materials for electronics and other advanced technologies remains an area for exploration. The investigation of its derivatives and their interactions with biological targets, such as enzymes and receptors, will remain a key focus in medicinal chemistry. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKNSAEOVXHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357409 | |
| Record name | 4'-Chloro-2'-fluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59280-70-5 | |
| Record name | N-(4-Chloro-2-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59280-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2'-fluoroacetanilide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40357409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-2'-fluoroacetanilide | |
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Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Fluoroacetanilide
Established Synthetic Routes to 4'-Chloro-2'-fluoroacetanilide
The traditional synthesis of this compound primarily relies on the direct modification of a pre-formed, appropriately substituted aniline (B41778) precursor.
The most direct and widely employed method for synthesizing this compound is the acetylation of 4-chloro-2-fluoroaniline (B1294793). prepchem.com Acetylation is a common strategy used to protect primary and secondary amines, reducing their reactivity towards electrophiles or oxidizing agents. libretexts.org The resulting acetamides are typically crystalline solids, which facilitates their purification through recrystallization. libretexts.org
The reaction involves treating 4-chloro-2-fluoroaniline with an acetylating agent. Acetic anhydride (B1165640) is frequently used, often in the presence of a base like sodium acetate (B1210297) or in a solvent such as glacial acetic acid. libretexts.orggoogle.comgoogle.com The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent.
General Reaction Scheme:
(Note: This is a representative image. The actual reaction would use 4-chloro-2-fluoroaniline.)
The process typically involves dissolving the aniline precursor, adding the acetylating agent, and then introducing a base or buffer solution to neutralize the acidic byproduct and promote the precipitation of the acetanilide (B955) product. libretexts.org The solid product is then collected by filtration and purified. libretexts.org
Interactive Table: Typical Reagents and Conditions for Acetylation
Click to view data
| Role | Reagent | Typical Conditions | Reference |
| Starting Material | 4-chloro-2-fluoroaniline | N/A | prepchem.com |
| Acetylating Agent | Acetic anhydride | Dropped into the reaction mixture, often heated. | libretexts.orggoogle.com |
| Solvent | Water, Glacial acetic acid | Varies depending on the specific procedure. | libretexts.orggoogle.com |
| Base/Buffer | Sodium acetate | Added after the acetylating agent to facilitate precipitation. | libretexts.org |
| Temperature | 55-100 °C | Reaction is often heated to ensure completion. | google.com |
Alternative strategies for synthesizing the this compound core structure often involve multi-step sequences where the functional groups are introduced in a different order. One such approach starts with a different isomer of a substituted aniline and builds the desired substitution pattern through a series of reactions. For instance, a synthesis route for a related compound, 4-chloro-2-fluoronitrobenzene, begins with 3-chloroaniline. researchgate.net This process involves an initial acetylation for protection, followed by nitration, deprotection (hydrolysis of the amide), and finally a Schiemann reaction to introduce the fluorine atom. researchgate.net This highlights a common synthetic logic: using the acetyl group as a temporary protecting group to direct other transformations on the aromatic ring before its eventual removal or retention.
Another approach involves modifying the protecting group itself. Instead of an acetyl group, other acyl groups like the pivaloyl group can be used to protect the amine. google.com This strategy was employed in a synthesis starting from p-chloroaniline, where the amine was first protected as a pivaloyl amide. The protected intermediate then underwent a reaction with ethyl trifluoroacetate (B77799) in the presence of n-butyllithium, followed by acidic removal of the pivaloyl group. google.com Such methods provide alternative pathways that can be advantageous if the standard acetylation route proves problematic or if different reactivity is required in subsequent steps.
Novel Synthetic Approaches and Innovations
Recent advancements in chemical synthesis have focused on developing more efficient, cost-effective, and environmentally benign methods for producing valuable chemical compounds.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. sphinxsai.com In the context of acetanilide synthesis, a key focus has been to find alternatives to acetic anhydride, which is a hazardous reagent. sphinxsai.comresearchgate.net
One greener approach for the N-acetylation step converts aniline to acetanilide using a system of zinc dust or iron powder in acetic acid, completely avoiding the use of acetic anhydride. researchgate.net This method aligns with green chemistry principles by minimizing waste and using less hazardous materials. sphinxsai.com The efficiency of a chemical transformation from a green chemistry perspective can be evaluated by its atom economy, which measures the amount of starting materials that are incorporated into the final desired product. sphinxsai.com Green synthesis methods for acetanilides have been reported to achieve atom economies in the range of 72% to 82%, signifying a high degree of efficiency. sphinxsai.com
Interactive Table: Comparison of Conventional vs. Green Acetylation Methods
Click to view data
| Feature | Conventional Method | Green Method | Reference |
| Acetylation Reagent | Acetic anhydride | Zinc dust/Iron powder with Acetic Acid | researchgate.net |
| Key Advantage | Well-established, high conversion | Avoids hazardous acetic anhydride, minimizes byproducts | sphinxsai.comresearchgate.net |
| Environmental Impact | Generates acetic acid byproduct, uses hazardous reagent | Minimal waste, only non-toxic salts as byproducts in some cases | sphinxsai.comeurekalert.org |
| Principle Applied | Traditional organic synthesis | Maximizing atom economy, use of safer reagents | sphinxsai.com |
Catalysis is a cornerstone of modern, efficient chemical manufacturing. While specific catalytic methods for the direct synthesis of this compound are not widely documented, catalytic processes are crucial for the production of its key precursors. The synthesis of 4-chloro-2-fluoroaniline, the starting material for the primary route, can be achieved via the catalytic hydrogenation of the corresponding halogenated aromatic nitro compound. chemicalbook.com This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure at elevated temperatures. chemicalbook.com
The broader field of organic synthesis is continually developing novel catalytic systems that could be applied to acetanilide production. For example, iodoarene-catalyzed reactions have been developed for complex transformations like the enantioselective synthesis of difluorinated compounds. nih.gov Such catalyst systems, which can operate at low loadings and offer high selectivity, represent the frontier of chemical synthesis. nih.gov The development of bespoke catalysts for the direct, one-step synthesis of substituted acetanilides from simpler precursors remains an active area for future research.
Mechanistic Investigations of Reactions Involving this compound
Understanding the reaction mechanisms involving the chloroacetanilide structure is crucial for optimizing synthesis and predicting reactivity. Theoretical studies, such as those using Density Functional Theory (DFT), have provided deep insights into the degradation pathways of related chloroacetanilide herbicides. mdpi.com
One such study investigated the nucleophilic substitution reaction, a key degradation mechanism for these compounds. mdpi.com The research evaluated the reaction in the presence of various nucleophiles and found that the process proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com Key findings from this computational analysis include:
Transition State: The study analyzed the geometry and electronic rearrangements of the transition state, finding that these factors contribute significantly to the activation energy of the reaction. mdpi.com
Influence of Substituents: It was observed that different alkyl (R) groups attached to the amide nitrogen had a negligible effect on the activation energy of the nucleophilic substitution process. mdpi.com
Charge Distribution: Analysis of the charge distribution during the reaction showed that the chlorine atom gains electron density as the nucleophilic attack occurs. mdpi.com
Reaction Asynchronicity: Natural Bond Orbital (NBO) analysis indicated that the nucleophilic substitution is an asynchronous process, with a late transition state for most nucleophiles. mdpi.com
These mechanistic insights, although derived from studies on the degradation of related molecules, are valuable for understanding the fundamental reactivity of the this compound scaffold in various chemical environments.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The phenyl ring of this compound is substituted with three groups that influence the regioselectivity of aromatic substitution reactions. The acetamido group (-NHCOCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself (C3' and C5'). Conversely, the fluorine and chlorine atoms are deactivating groups, though they also exhibit ortho, para-directing effects through resonance. The strong activating effect of the acetamido group is generally the dominant factor in determining the position of electrophilic attack.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS) reactions such as nitration or halogenation, the incoming electrophile will preferentially add to the positions most activated by the acetamido group, which are C3' and C5'. Steric hindrance from the adjacent fluorine atom at C2' may influence the relative yield of substitution at these positions. Studies on the nitration of similarly structured 2,6-dihaloacetanilides have shown that substitution often occurs at the 3-position. researchgate.net
Interactive Table: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | N-(4-Chloro-2-fluoro-5-nitrophenyl)acetamide | The powerful ortho, para-directing acetamido group directs the nitro group to the C5' position (para). |
| Bromination | Br₂/FeBr₃ | N-(5-Bromo-4-chloro-2-fluorophenyl)acetamide | The acetamido group directs the bromine atom to the C5' position. |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate attack by a nucleophile. libretexts.org The acetamido group in this compound is an activating group (electron-donating by resonance), which makes the aromatic ring electron-rich and thus generally unreactive towards traditional SNAr reactions. libretexts.org
For SNAr to occur on a haloarene, the ring must be sufficiently electron-deficient, and the leaving group must be in a position that is ortho or para to an electron-withdrawing group to stabilize the intermediate Meisenheimer complex. libretexts.org Given the electronic properties of this compound, substitution of the chlorine or fluorine atoms via a standard SNAr mechanism is unlikely without modification or the use of modern catalytic methods, such as photoredox catalysis, which can enable the defluorination of unactivated fluoroarenes. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives
The chlorine atom on the aromatic ring of this compound serves as a functional handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but significant advances in catalyst systems have made their use routine. libretexts.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. wikipedia.org Utilizing this compound as the aryl chloride partner would allow for the synthesis of various N,N'-disubstituted aniline derivatives. The reaction is typically catalyzed by a palladium source and a specialized phosphine (B1218219) ligand, in the presence of a base. tcichemicals.combeilstein-journals.org
Suzuki-Miyaura Coupling: The Suzuki reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. organic-chemistry.orgharvard.edu Coupling this compound with various aryl or vinyl boronic acids would yield complex biaryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.net
Interactive Table: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides
| Reaction Name | Coupling Partner | Typical Palladium Source | Typical Ligand | Typical Base | Potential Product from this compound |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Primary or Secondary Amine (R₂NH) | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | N-(2-Fluoro-4-(dialkylamino)phenyl)acetamide |
| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, P(t-Bu)₃, PCy₃ | K₂CO₃, K₃PO₄, CsF | N-(4'-Substituted-[1,1'-biphenyl]-4-yl-2-fluorophenyl)acetamide |
Other Relevant Organic Transformations of the Acetanilide Moiety
The acetanilide group itself can undergo several important transformations, most notably hydrolysis to regenerate the parent aniline. This reaction is often employed as a deprotection step in a multi-step synthesis.
Amide Hydrolysis (Deacetylation): The amide bond of the acetanilide can be cleaved under either acidic or basic conditions to yield 4-chloro-2-fluoroaniline. researchgate.net This transformation is a key step in synthetic routes where the acetamido group is used to protect the aniline nitrogen or to direct the regioselectivity of an earlier substitution reaction. researchgate.net
Acid-Catalyzed Hydrolysis: Treatment with strong mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous solution with heating will hydrolyze the amide. researchgate.net
Base-Catalyzed Hydrolysis: Reaction with a strong base like sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution, typically with heating, also effectively cleaves the amide bond. researchgate.net
Interactive Table: Conditions for Hydrolysis of the Acetanilide Moiety
| Condition | Typical Reagents | Product |
|---|---|---|
| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, Heat | 4-Chloro-2-fluoroaniline |
| Basic Hydrolysis | Aqueous NaOH or KOH, Heat | 4-Chloro-2-fluoroaniline |
Derivatives and Analogs of 4 Chloro 2 Fluoroacetanilide
Synthesis of Structural Analogs and Isomers
The synthesis of acetanilide (B955) derivatives, particularly those with halogen substituents, involves well-established organic chemistry reactions. The specific positioning of these halogens can be achieved through various synthetic routes, often starting from correspondingly substituted anilines or by direct halogenation of an acetanilide precursor.
2'-Chloro-4'-fluoroacetanilide and its Synthesis
The isomeric compound, 2'-Chloro-4'-fluoroacetanilide, can be synthesized through several strategic pathways. One common method involves the direct acylation of the corresponding aniline (B41778). Another approach utilizes a pre-existing acetanilide and introduces the halogen substituent through electrophilic aromatic substitution.
A primary route to 2'-Chloro-4'-fluoroacetanilide is the acetylation of 2-chloro-4-fluoroaniline (B1295073) using acetic anhydride (B1165640). chemicalbook.com This reaction is a standard nucleophilic acyl substitution where the amino group of the aniline attacks the carbonyl carbon of the acetic anhydride.
Alternatively, synthesis can start from 4-fluoroacetanilide (B1213217). chemicalbook.com This intermediate undergoes chlorination to introduce the chlorine atom at the ortho-position relative to the acetamido group. The synthesis of the precursor, 2-chloro-4-fluoroaniline, can be achieved in a multi-step process starting from 4-fluoroacetanilide. guidechem.com This process involves chlorination of the 4-fluoroacetanilide, followed by hydrolysis of the amide group under acidic conditions to yield the desired 2-chloro-4-fluoroaniline, which can then be re-acetylated to form the final product. guidechem.com
Table 1: Synthesis Routes for 2'-Chloro-4'-fluoroacetanilide
| Starting Material | Key Reagents | Product |
|---|---|---|
| 2-Chloro-4-fluoroaniline | Acetic anhydride | 2'-Chloro-4'-fluoroacetanilide |
Other Halogenated Fluoroacetanilide Derivatives
The synthesis of other halogenated fluoroacetanilide derivatives follows similar chemical principles. A notable example is the preparation of 2'-Bromo-4'-fluoroacetanilide. The most common approach is a two-step synthesis starting from 4-fluoroaniline (B128567). google.comgoogle.com
First, 4-fluoroaniline is acetylated to protect the amino group and form the intermediate, 4-fluoroacetanilide. google.comgoogle.com The acetamido group is a moderately activating, ortho-, para-director for electrophilic aromatic substitution. In the second step, the intermediate is brominated. google.comgoogle.com Due to the directing effect of the acetamido group, the bromine atom is added to the position ortho to it (and meta to the fluorine atom). google.com Various brominating agents can be used, including molecular bromine or hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide. google.comgoogle.com
Table 2: Two-Step Synthesis of 2'-Bromo-4'-fluoroacetanilide
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1. Acetylation | 4-Fluoroaniline | Acetic anhydride, Glacial acetic acid | 4-Fluoroacetanilide |
Another synthetic strategy involves the direct bromination of 4-fluoroaniline using a reagent like N-Bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF) to produce 2-bromo-4-fluoroaniline, which can then be acetylated. chemicalbook.com
Functionalization of 4'-Chloro-2'-fluoroacetanilide
The structure of this compound offers several sites for further chemical modification, or functionalization. These modifications can be broadly categorized into reactions on the aromatic ring and transformations of the acetanilide group.
Introduction of Additional Substituents
The aromatic ring of this compound can undergo further electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents. The acetamido group (-NHCOCH₃) is an activating ortho-, para-director, while the halogen atoms (chloro and fluoro) are deactivating but also ortho-, para-directing.
Considering the positions are already substituted at C2' (fluoro) and C4' (chloro), the most likely positions for a new electrophilic attack (e.g., nitration, halogenation) would be C3' and C5'. The existence of related compounds like N-(4-chloro-2-nitrophenyl)acetamide suggests that nitration of such rings is synthetically feasible. nih.gov The precise location of the new substituent would depend on the specific reaction conditions and the interplay of the electronic and steric effects of the groups already present.
Modification of the Acetanilide Group
The acetanilide group itself can be chemically altered to create derivatives. A straightforward method is the hydrolysis of the amide bond, which reverts the compound to its parent aniline, 4-chloro-2-fluoroaniline (B1294793). This hydrolysis is typically carried out under acidic or basic conditions. guidechem.com
Once the aniline is recovered, it can be re-acylated using a variety of different acylating agents (e.g., other acyl chlorides or anhydrides) to replace the acetyl group (CH₃CO-) with a different acyl group. This allows for the introduction of a wide range of functionalities, potentially altering the molecule's physical, chemical, and biological properties.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
While specific structure-activity relationship (SAR) studies focusing exclusively on derivatives of this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on structurally related compounds, such as N-(substituted phenyl)-2-chloroacetamides. nih.gov These studies investigate how varying the substituents on the phenyl ring influences the biological activity of the molecule.
A study on the antimicrobial potential of twelve N-(substituted phenyl)-2-chloroacetamides revealed important trends related to halogen substitution. nih.gov The research confirmed that the biological activity of these chloroacetamides varied significantly with the position and nature of the substituents on the phenyl ring. nih.gov
Key findings indicated that derivatives with a halogenated para-substituted phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, were among the most active compounds against the tested microbes. nih.gov The enhanced activity was attributed to the high lipophilicity conferred by the halogen substituents. nih.gov This property is believed to facilitate the passage of the molecules across the phospholipid bilayer of microbial cell membranes, allowing them to reach their intracellular targets more effectively. nih.gov
Table 3: Effect of Phenyl Ring Substituents on Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides (Adapted from nih.gov)
| Phenyl Substituent | General Observation on Activity | Postulated Reason |
|---|---|---|
| 4-Chloro | High | High lipophilicity, aids membrane passage |
| 4-Fluoro | High | High lipophilicity, aids membrane passage |
| 3-Bromo | High | High lipophilicity, aids membrane passage |
| 4-Methyl | Moderate | Varied lipophilicity and electronic effects |
| 4-Methoxy | Moderate | Varied lipophilicity and electronic effects |
Impact of Substituent Position on Reactivity
In the context of acetanilides, the orientation of substituents on the aromatic ring is a critical determinant of reactivity, particularly in electrophilic aromatic substitution reactions. The powerful activating and ortho, para-directing acetamido group (-NHCOCH₃) generally governs the position of attack by an incoming electrophile. ijarsct.co.in However, the presence of two halogen atoms, which are deactivating but also ortho, para-directing, introduces a competitive and more complex scenario. The precise location of these halogens relative to each other and to the acetamido group can lead to significantly different reaction outcomes.
Research on various dihaloacetanilides demonstrates that steric hindrance and electronic effects can sometimes override expected substitution patterns. For instance, studies on the electrophilic substitution of 2,4- and 2,6-dihaloacetanilides have shown that the position of the incoming substituent is highly dependent on the reaction conditions and the specific isomer. researchgate.net In the case of 2,6-dichloroacetanilide, mixed acid nitration predominantly yields the 3-nitro derivative, meaning substitution occurs at the meta position to the acetamido group. researchgate.net This is an atypical result, as the acetamido group would be expected to direct the nitro group to the C-4 (para) position. This outcome is attributed to the severe steric hindrance at the ortho positions and the deactivating influence of the two chlorine atoms, which alters the usual directive effects. researchgate.net
Conversely, the bromination of the same 2,6-dichloroacetanilide derivative results in the expected substitution at the position para to the acetamido group. researchgate.net This highlights that not only the substituent positions on the starting material but also the nature of the electrophilic reagent play a role in determining the final product.
The reactivity of an isomer like this compound is governed by these competing influences. The acetamido group strongly activates the C-3' and C-5' positions (ortho to it) and weakly activates the C-6' position (meta to it). The fluorine at C-2' and chlorine at C-4' are deactivating but direct incoming electrophiles to their own ortho and para positions. The ultimate site of substitution depends on the balance of these activating and deactivating electronic effects, as well as the steric accessibility of each potential site.
| Reactant | Reaction | Predicted Major Product (Based on -NHCOCH₃ group) | Observed Major Product | Primary Influencing Factors |
|---|---|---|---|---|
| 2,6-Dichloroacetanilide | Nitration | 2,6-Dichloro-4-nitroacetanilide | 2,6-Dichloro-3-nitroacetanilide | Steric Hindrance, Strong Deactivation |
| 2,6-Dichloroacetanilide | Bromination | 4-Bromo-2,6-dichloroacetanilide | 4-Bromo-2,6-dichloroacetanilide | Dominant para-directing effect |
| 2,4-Dichloroacetanilide | Bromination | 6-Bromo-2,4-dichloroacetanilide | 6-Bromo-2,4-dichloroacetanilide | Steric Accessibility, Ortho/Para Direction |
Influence of Halogen Identity on Molecular Properties
The identity of the halogen atoms in analogs of this compound has a profound impact on the molecule's physical and chemical properties. This influence is primarily rooted in the characteristics of the carbon-halogen (C-X) bond, which vary systematically down the halogen group. Key properties such as bond length, bond energy, and the balance of electronic effects are altered when fluorine or chlorine is substituted with bromine or iodine.
Bond Length and Strength: The length of the C-X bond increases as the size of the halogen atom increases, following the trend C-F < C-Cl < C-Br < C-I. chemguideforcie.co.uk Conversely, the bond dissociation energy, or bond strength, decreases down the group: C-F > C-Cl > C-Br > C-I. chemguideforcie.co.ukresearchgate.net The carbon-fluorine bond is notably strong due to the high electronegativity of fluorine and the effective overlap between the carbon and fluorine orbitals. quora.com This means that an analog containing a C-F bond is generally more stable and less reactive with respect to bond cleavage at that site compared to its chloro, bromo, or iodo counterparts. chemguideforcie.co.uk
Electronic Effects: All halogens exhibit two opposing electronic effects when attached to an aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).
Inductive Effect (-I): This effect is caused by the high electronegativity of the halogen, which pulls electron density away from the aromatic ring, deactivating it towards electrophilic attack. The strength of the inductive effect correlates with electronegativity: F > Cl > Br > I.
Resonance Effect (+R): This effect involves the donation of a lone pair of electrons from the halogen into the π-system of the aromatic ring, increasing electron density at the ortho and para positions.
| Property | C-F | C-Cl | C-Br | C-I |
|---|---|---|---|---|
| Average Bond Length (nm) chemguideforcie.co.uk | 0.138 | 0.177 | 0.193 | 0.214 |
| Average Bond Energy (kJ/mol) quora.com | 485 | 327 | 285 | 213 |
| Pauling Electronegativity doubtnut.com | 3.98 | 3.16 | 2.96 | 2.66 |
Advanced Applications in Chemical Synthesis and Materials Science
Role as an Intermediate in the Synthesis of Bioactive Molecules
4'-Chloro-2'-fluoroacetanilide is a valuable building block in the multi-step synthesis of various bioactive molecules. wikipedia.org The presence of the fluorine and chlorine atoms can influence the electronic properties, lipophilicity, and metabolic stability of the final products, which are critical parameters for their biological activity. wikipedia.org
Precursor to Pharmaceutical Agents
While direct synthesis pathways from this compound to specific commercial drugs are not extensively detailed in publicly available literature, its corresponding aniline (B41778), 4-chloro-2-fluoroaniline (B1294793), is a well-documented precursor to important pharmaceutical agents. The acetanilide (B955) can be readily hydrolyzed to the aniline, making it a key synthetic equivalent. This relationship is particularly evident in the synthesis of targeted cancer therapies.
For instance, the core structure of 4-chloro-2-fluoroaniline is integral to the synthesis of Regorafenib , a multi-kinase inhibitor used in the treatment of various cancers. chemicalbook.comgoogle.comlookchem.com Similarly, this aniline is a crucial starting material for the synthesis of Sorafenib , another kinase inhibitor employed in cancer therapy. nih.govgoogle.comnbinno.comtarjomefa.comresearchgate.net The synthesis of these complex molecules often involves the reaction of the aniline group with other chemical moieties to build the final drug structure.
Beyond oncology, this compound is generally cited as an intermediate in the development of analgesic and anti-inflammatory drugs. wikipedia.orgchemimpex.com The specific contributions of the chloro and fluoro substituents can be fine-tuned to optimize the pharmacological profile of the target molecules. wikipedia.orgchemimpex.com
| Pharmaceutical Agent | Therapeutic Class | Relationship to this compound |
|---|---|---|
| Regorafenib | Kinase Inhibitor (Anticancer) | Synthesized from the corresponding aniline (4-chloro-2-fluoroaniline) |
| Sorafenib | Kinase Inhibitor (Anticancer) | Synthesized from the corresponding aniline (4-chloro-2-fluoroaniline) |
Building Block for Agrochemicals
The utility of this compound extends to the agricultural sector, where it serves as a precursor for the synthesis of modern crop protection agents. wikipedia.org The halogenated phenyl ring is a common feature in many active agrochemical ingredients, contributing to their efficacy and stability.
A notable example is the synthesis of the herbicide Tiafenacil . The key intermediate, 4-chloro-2-fluoroaniline, which is directly derivable from this compound, is a starting material for the construction of the pyrimidinedione core structure of Tiafenacil. ccspublishing.org.cn This highlights the importance of this chemical scaffold in developing new and effective herbicides.
Furthermore, related bromo-fluoroacetanilides are recognized as key intermediates in the synthesis of novel fluorine-containing pesticides, designed to be efficient, non-toxic, and with low residual impact. google.com This suggests a broader potential for halogenated acetanilides, including the chloro-fluoro variant, in the development of next-generation agrochemicals.
| Agrochemical | Type | Relationship to this compound |
|---|---|---|
| Tiafenacil | Herbicide | Synthesized from the corresponding aniline (4-chloro-2-fluoroaniline) |
Synthesis of Other Fine Chemicals
Beyond its specific applications in pharmaceuticals and agrochemicals, this compound is classified as a fine chemical intermediate. chemeurope.com This categorization implies its use in the synthesis of a range of other specialized chemical products. Fine chemicals are produced in limited quantities and are characterized by their high purity and complex molecular structures. The reactivity of the acetanilide and the potential for further functionalization of the aromatic ring make it a versatile component in the toolbox of synthetic organic chemists for creating novel compounds with desired properties.
Application in Material Science Research
While fluorinated compounds are of significant interest in material science for their unique properties, specific applications of this compound in this domain are not well-documented in the available scientific literature.
Development of Advanced Polymers and Coatings
The incorporation of halogen atoms, particularly fluorine, into polymer structures can significantly enhance properties such as thermal stability, chemical resistance, and hydrophobicity. In principle, this compound could serve as a monomer or a modifying agent in the synthesis of specialty polymers. However, there is a lack of published research or patents detailing its use in the development of advanced polymers or coatings. While general classes of halogenated polymers are extensively studied, the specific contribution of this compound remains an area for potential future exploration. google.comjustia.com
Exploration in Novel Material Formulations
Similarly, the exploration of this compound in novel material formulations is not currently a focus of published research. The unique electronic and physical properties conferred by the chloro and fluoro substituents could potentially be exploited in areas such as electronic materials or functional coatings. However, without specific studies, its role in this field remains speculative.
Computational Chemistry and Theoretical Studies of 4 Chloro 2 Fluoroacetanilide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric, electronic, and spectroscopic properties. For 4'-Chloro-2'-fluoroacetanilide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6–311++G(d,p), are instrumental in understanding its fundamental chemical nature.
Electronic structure analysis focuses on the distribution of electrons within the molecule, which governs its reactivity and interactions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. A larger energy gap implies higher kinetic stability and lower chemical reactivity.
Another important tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution on the molecular surface. MESP maps use a color scale to denote regions of varying electrostatic potential, with red typically indicating electron-rich areas (negative potential) susceptible to electrophilic attack, and blue indicating electron-poor regions (positive potential) prone to nucleophilic attack. For this compound, the MESP would likely show negative potential around the oxygen and fluorine atoms, and positive potential near the amide hydrogen.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: These values are representative examples based on calculations of similar molecules and serve to illustrate the typical outputs of DFT analysis.
| Parameter | Calculated Value (Illustrative) | Description |
|---|---|---|
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
Vibrational Spectroscopy Simulations
DFT calculations are highly effective for simulating the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor (e.g., 0.961 for B3LYP) to improve agreement with experimental data.
The analysis involves assigning calculated vibrational modes to the corresponding peaks in the experimental FT-IR and FT-Raman spectra. This allows for a detailed understanding of the molecule's vibrational behavior, such as the stretching and bending modes of its functional groups (e.g., C=O stretch, N-H bend, C-Cl stretch, C-F stretch).
Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound (Illustrative) Note: Experimental values are typical ranges. Calculated values are hypothetical examples to demonstrate the results of vibrational simulations.
| Vibrational Mode | Experimental Range (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | 3250-3300 | 3285 | Amide N-H stretching |
| C-H Stretch (Aromatic) | 3050-3150 | 3110 | Aromatic C-H stretching |
| C=O Stretch (Amide I) | 1660-1680 | 1675 | Amide carbonyl stretching |
| N-H Bend (Amide II) | 1530-1550 | 1540 | Coupled N-H bending and C-N stretching |
| C-F Stretch | 1200-1250 | 1230 | Carbon-Fluorine stretching |
| C-Cl Stretch | 700-750 | 725 | Carbon-Chlorine stretching |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on atomic motions and intermolecular forces. MD simulations are valuable for exploring conformational landscapes and understanding how molecules interact in a condensed phase, such as in a crystal or in solution.
In the solid state, molecules of this compound are held together by a network of intermolecular interactions. MD simulations, often complemented by crystal structure analysis, can elucidate the nature and strength of these forces. Key interactions would include:
Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor. This typically leads to the formation of N-H···O hydrogen bonds, which are crucial in determining the crystal packing, often forming chains or sheets of molecules.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules.
π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules can also contribute to the stability of the crystal lattice.
Analysis of radial distribution functions and interaction energies from MD simulations provides quantitative data on the geometry and strength of these non-covalent bonds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While this compound itself is an intermediate, QSAR studies are frequently performed on series of related acetanilide (B955) derivatives to guide the design of new compounds with enhanced therapeutic properties (e.g., as enzyme inhibitors or receptor ligands).
A QSAR model is a mathematical equation that relates one or more molecular descriptors to a biological response. These descriptors are numerical values that encode different aspects of a molecule's structure:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).
Hydrophobic Descriptors: Log P (the logarithm of the partition coefficient between octanol (B41247) and water), which measures lipophilicity.
Topological Descriptors: Indices that describe molecular size, shape, and branching.
To develop a QSAR model for a series including this compound, the biological activities of the compounds would first be determined experimentally. Then, various molecular descriptors would be calculated. Statistical methods, such as Multiple Linear Regression (MLR), are used to select the descriptors that best correlate with the activity and to build the predictive model. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
Predictive Models for Chemical Behavior
Predictive models in computational chemistry are essential for forecasting the behavior of molecules, thereby accelerating research and reducing the need for extensive laboratory experiments. These models can range from quantum mechanical calculations that describe the electronic structure of a molecule to quantitative structure-activity relationship (QSAR) models that correlate chemical structure with biological activity.
For this compound, density functional theory (DFT) is a commonly employed quantum chemical method to predict its geometric and electronic properties. DFT calculations can provide information on bond lengths, bond angles, and dihedral angles, which together define the molecule's three-dimensional structure. Furthermore, these calculations can predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule.
Machine learning models also offer a powerful approach to predict the chemical behavior of compounds like this compound. By training algorithms on large datasets of known chemical reactions and properties, these models can learn to predict outcomes for new, un-tested molecules. For instance, deep learning models can be used to anticipate the products of organic reactions, which can be instrumental in designing synthetic pathways for derivatives of this compound. nih.gov The accuracy of these predictions can be enhanced by using different molecular representations, such as molecular fingerprints, which encode the structural features of a molecule in a way that a machine learning algorithm can understand.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Weight | 187.60 g/mol | --- |
| XLogP3 | 1.7 | --- |
| Hydrogen Bond Donor Count | 1 | --- |
| Hydrogen Bond Acceptor Count | 1 | --- |
| Rotatable Bond Count | 1 | --- |
| Exact Mass | 187.0200197 Da | --- |
| Monoisotopic Mass | 187.0200197 Da | --- |
| Topological Polar Surface Area | 29.1 Ų | --- |
| Heavy Atom Count | 12 | --- |
| Formal Charge | 0 | --- |
| Complexity | 176 | --- |
| Isotope Atom Count | 0 | --- |
| Defined Atom Stereocenter Count | 0 | --- |
| Undefined Atom Stereocenter Count | 0 | --- |
| Defined Bond Stereocenter Count | 0 | --- |
| Undefined Bond Stereocenter Count | 0 | --- |
| Covalently-Bonded Unit Count | 1 | --- |
| Compound Is Canonicalized | Yes | --- |
| Note: This data is computationally generated and provided for informational purposes. |
Correlation with Experimental Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation is vital to ensure the accuracy and reliability of the predictive models. For this compound, experimental techniques such as X-ray crystallography can determine the precise three-dimensional arrangement of atoms in its crystal structure. These experimental geometries can then be compared with the structures predicted by theoretical methods like DFT. A close agreement between the calculated and experimental bond lengths and angles would validate the chosen computational model.
Spectroscopic properties are another area where theoretical predictions can be benchmarked against experimental results. Computational methods can simulate vibrational spectra (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. For instance, the vibrational frequencies of this compound can be calculated using DFT, and these can be compared with the peaks observed in an experimental IR or Raman spectrum. Similarly, calculated NMR chemical shifts can be correlated with experimental NMR data to confirm the molecular structure and assign spectral signals.
An integrated computational-experimental approach can accelerate the discovery of new materials and molecules. rsc.org For example, computational screening can be used to identify promising derivatives of this compound with desired properties, after which these candidates can be synthesized and experimentally tested to verify the predictions. This iterative cycle of prediction and experimentation is a powerful paradigm in modern chemical research.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule (ligand) might interact with a biological target, such as a protein or a nucleic acid.
While specific molecular docking studies on this compound are not widely reported in the reviewed literature, the general principles can be applied to its derivatives to explore their potential biological activities. For instance, derivatives of the related chloroacetamide class have been investigated for their herbicidal and antimicrobial properties through docking studies. researchgate.netresearchgate.netf1000research.comresearchgate.net
Ligand-Receptor Interactions of Derivatives
In a typical molecular docking study, a derivative of this compound would be treated as the ligand, and a biologically relevant macromolecule (the receptor) would be its binding partner. The goal is to identify the most stable binding pose of the ligand within the active site of the receptor. This is achieved by sampling a large number of possible orientations and conformations of the ligand and scoring them based on their complementarity to the receptor's binding pocket.
The interactions that stabilize the ligand-receptor complex are of primary interest. These can include:
Hydrogen bonds: Formed between hydrogen bond donors (like the N-H group in the acetanilide moiety) and acceptors.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the receptor.
Van der Waals forces: General attractive or repulsive forces between atoms.
Electrostatic interactions: Arising from the attraction or repulsion of charged groups.
By analyzing these interactions, researchers can gain insights into the molecular basis of the ligand's activity and can propose modifications to improve its binding affinity and selectivity.
Binding Affinity Predictions
A key output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value provides an estimate of the strength of the interaction between the ligand and the receptor. A more negative binding energy generally indicates a more stable complex and a higher binding affinity.
For example, in studies of other chloroacetamide derivatives, docking energies have been used to rank compounds based on their predicted inhibitory activity against specific enzymes. researchgate.net The docking scores are calculated using scoring functions that take into account the various types of interactions between the ligand and the receptor.
Table 2: Illustrative Binding Affinity Predictions for Hypothetical Derivatives
| Derivative of this compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative A | Protein X | -8.5 | TYR-123, PHE-234, LYS-56 |
| Derivative B | Protein Y | -7.2 | VAL-89, ILE-154, SER-201 |
| Derivative C | Protein Z | -9.1 | TRP-45, ASP-112, ARG-301 |
| Note: This table is for illustrative purposes only and does not represent actual experimental or computational data for derivatives of this compound. |
These predicted binding affinities can then be used to prioritize which derivatives should be synthesized and tested in biological assays, thereby streamlining the drug discovery and development process.
Analytical Methodologies for 4 Chloro 2 Fluoroacetanilide and Its Metabolites
Chromatographic Techniques
Chromatography is fundamental to the analysis of 4'-Chloro-2'-fluoroacetanilide, enabling the separation and quantification of the parent compound and its metabolites from impurities or biological matrices.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a robust and highly sensitive method for assessing the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For purity analysis, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly employed.
The primary goal of a GC purity method is to separate the main compound from any starting materials, byproducts, or degradation products. A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically effective for separating aromatic compounds. The method's performance is validated according to established guidelines to ensure it is precise, accurate, and linear over the expected range of impurities. wjpps.com The sensitivity of the method is crucial, with limits of detection (LOD) and quantification (LOQ) often established in the parts-per-million (ppm) range, which is necessary for identifying trace-level impurities. nih.gov
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) or 230 °C (MS transfer line) |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Injection Volume | 1 µL (split or splitless mode) |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound and its often more polar metabolites in various matrices. bsu.edu.eg Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common mode used for this class of compounds.
The separation is achieved by optimizing the mobile phase composition, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution is often used to ensure the efficient elution of both the parent compound and its various metabolites, which may have a wide range of polarities. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set to a wavelength where the analyte exhibits maximum absorbance. For higher sensitivity and selectivity, especially in complex biological samples, HPLC is coupled with a mass spectrometer (LC-MS). nih.gov This combination allows for precise quantification and simultaneous confirmation of the analyte's identity based on its mass-to-charge ratio. nist.gov
| Parameter | Condition |
|---|---|
| Instrument | HPLC with DAD or MS detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 90% B over 15 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 245 nm or MS (Electrospray Ionization) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would show a singlet for the methyl (CH₃) protons around 2.2 ppm and a broad singlet for the amide (NH) proton typically above 8.0 ppm. The aromatic region would display complex multiplets for the three protons on the phenyl ring, with their chemical shifts and coupling patterns influenced by the chloro, fluoro, and acetamido substituents. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the methyl carbon (~24 ppm), the carbonyl carbon (~168 ppm), and six distinct signals for the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents, and the C-F coupling would be observable for the carbons near the fluorine atom.
¹⁹F NMR: Fluorine-19 NMR is highly specific and sensitive for fluorine-containing compounds. This compound would exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons (³JHF) can be observed in both the ¹H and ¹⁹F spectra, aiding in structural assignment. chemrxiv.org
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | ~ 2.2 | Singlet |
| Aromatic H | ~ 7.1 - 7.3 | Multiplet | |
| Aromatic H | ~ 8.2 - 8.4 | Multiplet | |
| -NH | > 8.0 | Broad Singlet | |
| ¹³C | -CH₃ | ~ 24 | - |
| Aromatic C | ~ 115 - 155 (with C-F coupling) | - | |
| -C=O | ~ 168 | - | |
| ¹⁹F | Ar-F | ~ -110 to -130 | Multiplet (Coupled to Ar-H) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum shows characteristic absorption bands for different functional groups. For this compound, key absorptions include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (Amide I band, ~1670 cm⁻¹), and N-H bending (Amide II band, ~1550 cm⁻¹). Aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region, while C-F and C-Cl stretching vibrations are found in the fingerprint region (typically 1250-1000 cm⁻¹ and 850-550 cm⁻¹, respectively).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The information from both techniques provides a more complete picture of the molecule's vibrational modes. nih.gov
| Vibrational Mode | Functional Group | Typical IR/Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3350 - 3250 |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl | 2980 - 2870 |
| C=O Stretch (Amide I) | Amide | 1700 - 1650 |
| C=C Stretch | Aromatic Ring | 1610 - 1450 |
| N-H Bend (Amide II) | Amide | 1570 - 1515 |
| C-F Stretch | Aryl fluoride | 1270 - 1100 |
| C-Cl Stretch | Aryl chloride | 850 - 750 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to study its structure through fragmentation analysis. chemicalbook.com
The molecular formula C₈H₇ClFNO gives a monoisotopic mass of approximately 187.02 Da. In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 187. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 189 with roughly one-third the intensity of the M⁺ peak. wpmucdn.commiamioh.edu This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Electron impact (EI) ionization typically induces fragmentation, providing structural clues. Common fragmentation pathways for acetanilides involve cleavage of the amide bonds. libretexts.orgchemguide.co.uk A primary fragmentation would be the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) to give a fragment ion of the corresponding 4-chloro-2-fluoroaniline (B1294793) at m/z 145. Another significant fragmentation is the cleavage of the N-C(O) bond to form an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak in the spectrum.
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 187/189 | [M]⁺ (Molecular Ion) | [C₈H₇ClFNO]⁺ | Shows 3:1 isotopic pattern for chlorine. |
| 145/147 | [M - C₂H₂O]⁺ | [C₆H₅ClFN]⁺ | Loss of ketene. |
| 117/119 | [M - C₂H₂O - CO]⁺ | [C₅H₅ClFN]⁺ | Loss of ketene followed by carbon monoxide. |
| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ | Acylium ion, often the base peak. |
Environmental Fate and Degradation of 4 Chloro 2 Fluoroacetanilide
Degradation Pathways in Various Environmental Compartments
The breakdown of 4'-Chloro-2'-fluoroacetanilide in the environment can occur through several mechanisms, including hydrolysis, photolysis, and microbial degradation. The efficiency and predominance of each pathway are dependent on the specific environmental conditions.
Hydrolytic Degradation
Interactive Data Table: General Hydrolysis Pathways for Chloroacetanilides
| Condition | Primary Reaction | Products |
| Acid-Catalyzed | Amide and ether group cleavage | Aniline (B41778) derivatives, organic acids |
| Base-Catalyzed | SN2 substitution of chlorine | Hydroxy-substituted derivatives |
| Neutral pH | Slow hydrolysis | Secondary aniline derivatives |
Photolytic Degradation
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. Chloroacetanilide herbicides can undergo direct photolysis in aqueous environments. mdpi.com The rate and extent of photodegradation are dependent on factors such as the wavelength and intensity of light. For related aromatic compounds, photolysis can lead to the cleavage of the chloro- and fluoro-substituents from the aromatic ring. Specific quantum yields for the photolysis of this compound have not been detailed in the available literature.
Microbial Degradation
Microbial degradation is a critical process in the environmental breakdown of many organic compounds. Soil and water microorganisms can utilize organic chemicals as a source of carbon and energy, leading to their transformation and mineralization. For chloroacetanilide herbicides, microbial degradation is a primary factor determining their environmental persistence. nih.gov The process is often cometabolic, meaning the microorganism does not use the herbicide as a primary food source but degrades it in the presence of other growth substrates. nih.gov The degradation of halogenated anilines, which are structurally related to potential metabolites of this compound, can proceed through different pathways under aerobic and anaerobic conditions. nih.gov
Metabolite Identification and Characterization
The degradation of this compound results in the formation of various transformation products or metabolites. Identifying and characterizing these metabolites are essential for a complete understanding of the compound's environmental impact.
Identification of Transformation Products
For the broader class of chloroacetanilide herbicides, common degradation products include ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives. researchgate.netwisc.edu These metabolites are often more water-soluble and mobile than the parent compounds. wisc.edu The specific metabolic pathway for this compound is not well-documented, but it is plausible that it could undergo dehalogenation and cleavage of the acetanilide (B955) side chain, leading to the formation of halogenated anilines. Further metabolism of these anilines could involve hydroxylation and other transformations. nih.govnih.gov
Interactive Data Table: Common Metabolites of Chloroacetanilide Herbicides
| Parent Compound | Common Metabolite 1 | Common Metabolite 2 |
| Alachlor | Alachlor ESA | Alachlor OA |
| Metolachlor | Metolachlor ESA | Metolachlor OA |
| Acetochlor | Acetochlor ESA | Acetochlor OA |
Persistence of Metabolites
The persistence of metabolites is a key factor in assessing the long-term environmental risk of a parent compound. Studies on chloroacetanilide herbicides have shown that their ESA and OXA degradation products can be very persistent in the environment, often being detected in surface water year-round, long after the parent herbicides are no longer present. researchgate.net The potential metabolites of this compound, such as halogenated anilines, may also exhibit significant persistence, depending on their structure and the environmental conditions. For instance, trifluoroacetic acid, a potential breakdown product of fluorinated compounds, is known to be extremely persistent. nih.gov
Adsorption and Mobility in Soil and Water Systems
The movement and distribution of this compound in the environment are largely governed by its interactions with soil and sediment particles. These interactions, primarily adsorption, dictate its concentration in the water phase and, consequently, its potential for leaching into groundwater or being transported with surface runoff.
Soil Sorption Studies
Based on its molecular structure, which includes a benzene (B151609) ring, a chlorine atom, a fluorine atom, and an acetanilide group, the estimated log Koc for this compound is approximately 2.5. This corresponds to a Koc value of roughly 316 L/kg.
This moderate Koc value suggests that this compound will exhibit a significant degree of sorption to soil organic matter. The primary mechanisms of this sorption are likely to be hydrophobic interactions between the nonpolar parts of the molecule and the organic components of the soil. Additionally, hydrogen bonding may occur between the amide group of the acetanilide moiety and functional groups present in soil organic matter.
Table 1: Estimated Soil Sorption Coefficient for this compound
| Parameter | Estimated Value | Interpretation |
| log Koc | 2.5 | Moderate sorption potential |
| Koc (L/kg) | 316 | Significant binding to soil organic carbon |
Leaching Potential
The potential for a chemical to leach through the soil profile and reach groundwater is inversely related to its soil sorption coefficient. Given the estimated moderate Koc value for this compound, its leaching potential is considered to be moderate.
In soils with high organic matter content, the compound will be more strongly adsorbed, and its downward movement will be significantly retarded. Conversely, in sandy soils with low organic matter, the leaching potential will be higher. Other factors influencing leaching include the amount and frequency of rainfall or irrigation, soil type and structure, and the rate of degradation of the compound.
The mobility of this compound can be further classified using indices such as the GUS (Groundwater Ubiquity Score). While a precise GUS score cannot be calculated without a known environmental half-life, the moderate Koc value suggests that under certain conditions, particularly in vulnerable soil types, there is a potential for this compound to be transported towards groundwater.
Bioaccumulation Potential
Bioaccumulation refers to the process by which a chemical is taken up by an organism from the surrounding environment and accumulates in its tissues to a concentration higher than that in the environment. The bioconcentration factor (BCF) is a key parameter used to assess this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.
Similar to the soil sorption coefficient, experimental BCF data for this compound is scarce. Therefore, QSAR models are employed to estimate this value. The estimation is primarily based on the compound's octanol-water partition coefficient (log Kow), a measure of its lipophilicity or "fat-loving" nature. Chemicals with high lipophilicity tend to accumulate in the fatty tissues of organisms.
The estimated log Kow for this compound is approximately 2.3. Based on this value, the estimated BCF is around 30 L/kg.
Table 2: Estimated Bioaccumulation Potential of this compound
| Parameter | Estimated Value | Interpretation |
| log Kow | 2.3 | Moderate lipophilicity |
| BCF (L/kg) | 30 | Low bioaccumulation potential |
A BCF value of 30 L/kg is considered low, suggesting that this compound does not have a strong tendency to bioaccumulate in aquatic organisms. This indicates that the compound is not likely to be significantly magnified through the food chain (biomagnification). While the organism can take up the chemical from the water, it is also likely to be eliminated at a relatively efficient rate, preventing significant accumulation in its tissues.
Toxicological and Ecotoxicological Research Excluding Dosage/administration
In Vitro Toxicological Assessments
Genotoxicity Studies
Specific studies evaluating the genotoxic potential of 4'-Chloro-2'-fluoroacetanilide, such as Ames tests or chromosomal aberration assays, are not described in the currently accessible scientific literature.
Cellular Toxicity Assays
Detailed cellular toxicity assays investigating the cytotoxic effects of this compound on various cell lines have not been identified in public research databases. While studies on structurally related chloroacetamide herbicides have shown mechanisms involving the generation of reactive oxygen species (ROS) leading to DNA damage and apoptosis in cell lines like HepG2, no such specific data exists for this compound. researchgate.netnih.gov
Environmental Ecotoxicity Studies
Information regarding the ecotoxicity of this compound is minimal and generally qualitative.
Toxicity to Aquatic Organisms
A Safety Data Sheet for this compound indicates that no specific data is available regarding its toxicity to aquatic organisms. tcichemicals.com General hazard assessments for similar chemical compounds often indicate potential harm to aquatic life, but specific empirical data such as LC50 (lethal concentration for 50% of organisms) or EC50 (effective concentration for 50% of organisms) for representative aquatic species exposed to this compound are not available.
Effects on Terrestrial Organisms
There is no available information from studies on the toxic effects of this compound on terrestrial organisms, including soil-dwelling invertebrates, plants, or wildlife.
Mechanisms of Toxicity (at a molecular/cellular level)
The specific molecular and cellular mechanisms of toxicity for this compound have not been elucidated in the available scientific literature. Research on other chloroacetamide compounds suggests that toxicity can be linked to oxidative stress. nih.gov This involves the generation of reactive oxygen species, which can lead to cellular damage, including membrane disruption and DNA breakage, ultimately triggering apoptosis. researchgate.netnih.gov However, it is important to note that these mechanisms have not been specifically demonstrated for this compound.
Interaction with Biological Pathways
Research into the specific interactions of this compound with biological pathways is not extensively documented in publicly available scientific literature. However, insights can be drawn from studies on structurally similar haloacetanilide compounds. The metabolism of such compounds often represents a key interaction with biological systems.
For analogous compounds, metabolic pathways involving cytochrome P450 (P450) enzymes are significant. These enzymes typically mediate oxidation reactions. sigmaaldrich.com Studies on related acetanilides indicate that metabolic processes can include hydroxylation of the aromatic ring and deacetylation, followed by conjugation reactions such as sulfation and glucuronidation to facilitate excretion. For instance, the metabolism of 4-fluoroacetanilide (B1213217) in rats has been shown to involve para-hydroxylation and subsequent N-acetylation, leading to the formation of conjugates of 4-acetamidophenol. nih.gov This suggests that this compound may undergo similar metabolic transformations, indicating an interaction with the enzymatic pathways responsible for xenobiotic metabolism.
Enzyme Inhibition and Receptor Binding Studies
Regulatory Science and Risk Assessment Methodologies
Frameworks for Environmental Risk Assessment
The environmental risk assessment (ERA) for a chemical like 4'-Chloro-2'-fluoroacetanilide is a systematic process that evaluates its potential adverse effects on the ecosystem. This process is structured to predict the concentration of the substance in various environmental compartments and to determine the potential for exposure and harm to different organisms.
The ERA framework integrates data on environmental fate and ecotoxicity to estimate a predicted environmental concentration (PEC) and a predicted no-effect concentration (PNEC). The risk is then characterized by comparing the PEC with the PNEC.
Key Parameters in the Environmental Risk Assessment of this compound
| Parameter | Description | Relevance to this compound |
| Persistence | The ability of a chemical to remain in the environment. | Assessment would involve studies on its degradation in water, soil, and sediment. |
| Bioaccumulation | The potential for a chemical to accumulate in living organisms. | The octanol-water partition coefficient (Log Kow) would be a key indicator. |
| Toxicity to Aquatic Organisms | The adverse effects on fish, invertebrates, and algae. | Acute and chronic toxicity studies would be required. |
| Toxicity to Terrestrial Organisms | The adverse effects on earthworms, soil microorganisms, and plants. | Data would be necessary to assess risks to the terrestrial compartment. |
Approaches to Chemical Hazard Identification
Chemical hazard identification for this compound involves a weight-of-evidence approach, integrating data from various sources to determine its intrinsic hazardous properties. This process is fundamental to classifying and labeling the chemical according to its potential to cause harm.
In Silico Approaches: Computational toxicology models, including Quantitative Structure-Activity Relationships (QSARs), are valuable initial screening tools. These models predict the potential toxicity of a chemical based on its structural similarities to other compounds with known toxicological profiles. For this compound, QSARs could provide initial estimates of its potential for mutagenicity, carcinogenicity, and other adverse effects.
In Vitro Methods: A battery of in vitro tests is employed to assess specific toxicological endpoints without the use of live animals. These may include assays for genotoxicity (e.g., Ames test), skin and eye irritation, and potential endocrine-disrupting activity. For example, a Safety Data Sheet for this compound classifies it as a skin and eye irritant.
In Vivo Testing: When necessary, and following ethical guidelines to minimize animal use, in vivo studies in animal models are conducted to evaluate systemic toxicity, reproductive and developmental toxicity, and carcinogenicity. These studies provide crucial information on dose-response relationships and identify target organs for toxicity. brandeis.edu The OECD provides a comprehensive set of guidelines for conducting these health effects tests. wikipedia.orgnortheastern.edu
Hazard Identification Summary for this compound
| Hazard Endpoint | Method of Assessment | Potential Outcome for this compound |
| Acute Toxicity | In vivo studies (oral, dermal, inhalation) | May be harmful if swallowed, inhaled, or absorbed through the skin. coleparmer.com |
| Skin/Eye Irritation | In vitro and/or in vivo studies | Causes skin and serious eye irritation. thermofisher.com |
| Genotoxicity | In vitro and/or in vivo mutagenicity assays | Data not readily available, but would be a standard requirement. |
| Repeated Dose Toxicity | In vivo sub-chronic or chronic studies | Would identify target organs and establish no-observed-adverse-effect levels (NOAELs). |
| Reproductive/Developmental Toxicity | In vivo studies | Required for comprehensive hazard characterization. |
Data Requirements for Regulatory Submissions
To gain regulatory approval, a comprehensive dossier of data on this compound must be submitted to the relevant authorities, such as the European Chemicals Agency (ECHA) under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) or the Environmental Protection Agency (EPA) in the United States. lisam.comeuropa.eu The specific data requirements are dependent on the production volume of the substance. reachonline.eureachonline.eu
The submitted dossier typically includes:
Substance Identity: Detailed information on the chemical composition, including impurities.
Physical and Chemical Properties: Data on melting point, boiling point, water solubility, vapor pressure, etc. echemi.com
Environmental Fate and Behavior: Studies on degradation, bioaccumulation, and transport in the environment.
Ecotoxicological Information: Data on toxicity to a range of aquatic and terrestrial organisms.
Toxicological Information: A comprehensive set of studies covering acute toxicity, irritation, sensitization, repeated dose toxicity, mutagenicity, and reproductive/developmental toxicity.
Regulatory agencies meticulously review this data to conduct a thorough risk assessment and determine if the chemical can be used safely and what, if any, risk management measures are necessary.
Core Data Requirements for Regulatory Submission of this compound
| Data Category | Specific Information Required |
| Physicochemical Data | Melting point, boiling point, density, vapor pressure, water solubility, partition coefficient. |
| Toxicological Data | Acute oral, dermal, and inhalation toxicity; skin and eye irritation; skin sensitization; mutagenicity; repeated dose toxicity (28-day or 90-day study); reproductive/developmental toxicity screening. |
| Ecotoxicological Data | Short-term toxicity to fish, aquatic invertebrates (e.g., Daphnia), and algae; ready biodegradability. |
Q & A
Q. What are the standard synthetic routes for 4'-Chloro-2'-fluoroacetanilide, and what critical parameters influence yield and purity?
The synthesis typically involves chlorination of 2'-fluoroacetanilide in glacial acetic acid under controlled temperatures (25°–27°C) followed by refluxing in ethanol and hydrochloric acid to yield the hydrochloride salt of 4-chloro-2-fluoroaniline. Key parameters include reaction time (e.g., 17 hours for deacetylation), solvent ratios (e.g., 50% ethanol), and purification via recrystallization (e.g., methanol at -45°C). Maintaining precise temperature control during chlorination and optimizing recrystallization conditions are critical for achieving high purity (>98%) and yields up to 89% .
Q. How is this compound characterized to confirm its structure and purity?
Characterization relies on melting point analysis (152°–158°C), elemental analysis, and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy identifies substituent positions (e.g., aromatic proton shifts for chloro and fluoro groups), while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity. Cross-referencing with databases like PubChem (InChIKey: DPJVVYGSWSBFPB-UHFFFAOYSA-N) ensures structural validation .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
The compound is stable under anhydrous conditions but may hydrolyze in acidic or basic environments. Solubility varies by solvent: it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) and alcohols. Storage at room temperature in airtight containers minimizes degradation. Pre-experiment solubility testing in target reaction media is advised to avoid precipitation issues .
Advanced Research Questions
Q. What methodological approaches are employed to analyze the electronic effects of chloro and fluoro substituents on the acetanilide core?
Density Functional Theory (DFT) calculations predict electron-withdrawing effects, where the chloro group at the 4' position and fluoro at 2' create a polarized aromatic ring. Experimental validation includes Hammett substituent constants (σ) derived from reaction kinetics and NMR chemical shift analysis (e.g., downfield shifts in NMR due to fluorine's electronegativity). Comparative studies with analogs (e.g., 4'-chloroacetanilide) highlight enhanced electrophilicity at the acetamide group .
Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?
Discrepancies in melting points (e.g., 152°–155°C vs. 154°–158°C) may arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) provides precise thermal profiles, while recrystallization in methanol or ethanol ensures uniformity. Spectral contradictions (e.g., NMR shifts) are addressed using deuterated solvents and internal standards (e.g., TMS). Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (where applicable) confirms molecular identity .
Q. What strategies optimize the scalability of this compound synthesis while minimizing by-products?
Scaling requires optimizing stoichiometry (e.g., 1:1.2 molar ratio of 2'-fluoroacetanilide to chlorine) and continuous flow reactors for controlled chlorination. Catalytic additives (e.g., FeCl) reduce reaction times, while quenching with ice prevents over-chlorination. Post-synthesis purification via column chromatography or fractional crystallization removes residual acetic acid and unreacted starting materials .
Q. How does the introduction of chloro and fluoro groups influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing effects of substituents activate the acetamide carbonyl toward nucleophilic attack. For example, in hydrolysis to 4-chloro-2-fluoroaniline, the fluoro group at 2' stabilizes the transition state via resonance, while the chloro at 4' enhances leaving-group ability. Kinetic studies using varying nucleophiles (e.g., hydroxide vs. amines) quantify substituent contributions to reaction rates .
Q. In multi-step syntheses, how is this compound utilized as an intermediate for complex heterocyclic systems?
The compound serves as a precursor for substituted anilines, which are key intermediates in synthesizing quinoline and benzodiazepine derivatives. For example, coupling with phenoxyacetic acid esters (via Buchwald-Hartwig amination) generates bioactive heterocycles. Its deacetylation product, 4-chloro-2-fluoroaniline, is further functionalized for antimicrobial or anticancer agents .
Q. What computational modeling approaches predict physicochemical properties or reaction pathways?
Molecular dynamics simulations model solvation effects, while Quantum Mechanics/Molecular Mechanics (QM/MM) studies map reaction coordinates for deacetylation. Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack. PubChem’s computed properties (e.g., topological polar surface area: 46.1 Ų) guide bioavailability assessments .
Q. How do researchers validate synthetic intermediates using hyphenated analytical techniques?
Liquid Chromatography-NMR (LC-NMR) tracks reaction progress in real time, identifying transient intermediates. High-Resolution Mass Spectrometry (HRMS) coupled with Infrared (IR) spectroscopy confirms fragment structures. For example, a molecular ion peak at m/z 187.60 (CHClFNO) validates the parent compound, while IR peaks at 1650 cm confirm the carbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
